
Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester, a bromophenyl group, and a fluoroazetidine ring
Métodos De Preparación
The synthesis of tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often involve palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism of action for tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Similar compounds include other fluoroazetidine derivatives and bromophenyl-containing molecules. For example:
Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate: Shares the bromophenyl and tert-butyl ester groups but has a piperidine ring instead of a fluoroazetidine ring.
(3-Bromophenyl)(tert-butyl)sulfane: Contains a bromophenyl group and a tert-butyl group but differs in its sulfur-containing structure.
These comparisons highlight the unique combination of functional groups in tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17BrFNO2 |
|---|---|
Peso molecular |
330.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-bromophenyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3 |
Clave InChI |
FJCNEPGXTMTWMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


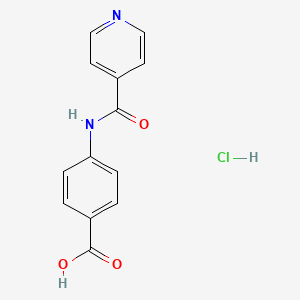

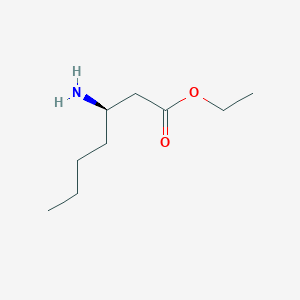
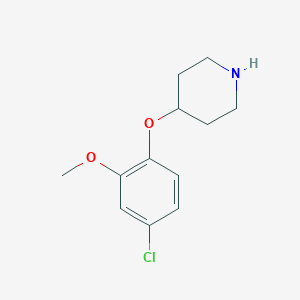

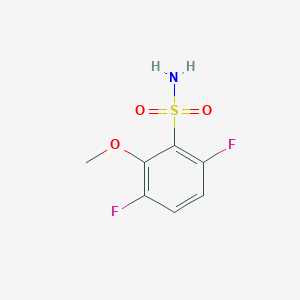
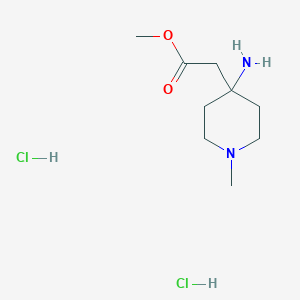
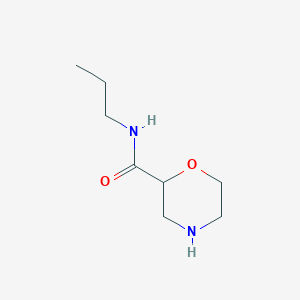
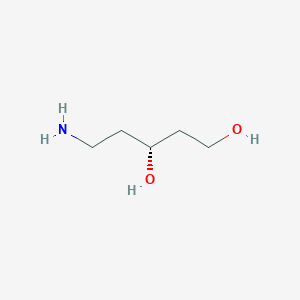


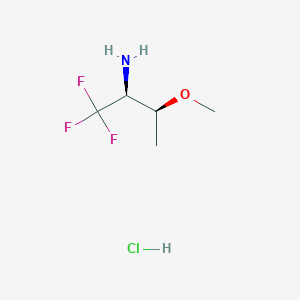
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
